molecular formula C₁₆H₁₅F₂N₅O B135084 5-Desfluoro voriconazole, (+/-)- CAS No. 182369-73-9

5-Desfluoro voriconazole, (+/-)-

Cat. No.: B135084
CAS No.: 182369-73-9
M. Wt: 331.32 g/mol
InChI Key: ZVQLILUCRUIFNH-MEDUHNTESA-N
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Description

5-Desfluoro voriconazole, (+/-)-, also known as racemic 5-desfluoro voriconazole, is a synthetic compound with the molecular formula C16H15F2N5O. It is a derivative of voriconazole, an antifungal medication used to treat serious fungal infections. The compound is characterized by the absence of a fluorine atom at the 5-position of the voriconazole molecule, which distinguishes it from its parent compound.

Mechanism of Action

Target of Action

5-Desfluoro Voriconazole, (+/-)- is a derivative of Voriconazole . Voriconazole is a broad-spectrum triazole antifungal agent, and its primary targets are fungal cytochrome P450 enzymes . These enzymes are involved in the synthesis of ergosterol, a critical component of the fungal cell membrane .

Mode of Action

5-Desfluoro Voriconazole, (+/-)-, like Voriconazole, likely inhibits the fungal cytochrome P450 enzymes, thereby preventing the synthesis of ergosterol . This disruption in ergosterol synthesis leads to an increase in cellular permeability causing leakage of cellular contents .

Biochemical Pathways

The compound’s action primarily affects the ergosterol biosynthesis pathway . By inhibiting the cytochrome P450 enzymes, it prevents the conversion of lanosterol to ergosterol, leading to a decrease in ergosterol levels and an accumulation of lanosterol . This imbalance disrupts the normal functioning of the fungal cell membrane, affecting various downstream cellular processes .

Pharmacokinetics

Based on its structural similarity to voriconazole, it can be hypothesized that it may have similar adme (absorption, distribution, metabolism, and excretion) properties . Voriconazole is well-absorbed orally, widely distributed in body tissues, metabolized in the liver by cytochrome P450 enzymes, and excreted in the urine and feces . The bioavailability of 5-Desfluoro Voriconazole, (+/-)- would be influenced by these factors .

Result of Action

The inhibition of ergosterol synthesis by 5-Desfluoro Voriconazole, (+/-)- results in increased permeability of the fungal cell membrane and leakage of cellular contents, leading to fungal cell death . This provides an effective means of combating fungal infections .

Action Environment

The action, efficacy, and stability of 5-Desfluoro Voriconazole, (+/-)- can be influenced by various environmental factors. These may include the pH of the environment, the presence of other drugs or substances that can interact with the compound, and the presence of mutations in the target fungal species that may confer resistance to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Desfluoro voriconazole is synthesized through a multi-step chemical process. One of the common synthetic routes involves the reaction of phosphorus oxychloride and carbon tetrachloride in a vessel containing methyl alcohol, zinc powder, ammonium formate, and formamidine acetate . The reaction conditions typically include controlled temperature and pressure to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of 5-desfluoro voriconazole follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels, precise control of reaction parameters, and purification techniques such as crystallization and chromatography to isolate the final product. The industrial production aims to achieve high yield and purity to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

5-Desfluoro voriconazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted analogs of 5-desfluoro voriconazole.

Scientific Research Applications

5-Desfluoro voriconazole has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds and derivatives.

    Biology: The compound is studied for its potential biological activities and interactions with biological systems.

    Medicine: Research focuses on its antifungal properties and potential therapeutic applications.

    Industry: It is used in the development of new pharmaceuticals and chemical products.

Comparison with Similar Compounds

Similar Compounds

    Voriconazole: The parent compound, known for its potent antifungal activity.

    5-Chloro voriconazole: A derivative with a chlorine atom at the 5-position.

    5-Methyl voriconazole: A derivative with a methyl group at the 5-position.

Uniqueness

5-Desfluoro voriconazole is unique due to the absence of a fluorine atom at the 5-position, which may result in different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other derivatives. This structural difference can influence its biological activity, making it a valuable compound for research and development in antifungal therapies.

Properties

IUPAC Name

(2R,3S)-2-(2,4-difluorophenyl)-3-pyrimidin-4-yl-1-(1,2,4-triazol-1-yl)butan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2N5O/c1-11(15-4-5-19-8-21-15)16(24,7-23-10-20-9-22-23)13-3-2-12(17)6-14(13)18/h2-6,8-11,24H,7H2,1H3/t11-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVQLILUCRUIFNH-MEDUHNTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=NC=C1)C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=NC=NC=C1)[C@](CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80171287
Record name (+/-)-5-Desfluoro voriconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80171287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182369-73-9
Record name 5-Desfluoro voriconazole, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182369739
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+/-)-5-Desfluoro voriconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80171287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-DESFLUORO VORICONAZOLE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74OPK4PZPP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

n-Butyllithium (4.0 ml of a 2.5M solution in hexane) was added to a stirred solution of diisopropylamine (1.01 g) in dry tetrahydrofuran (30 ml) at -70° under an atmosphere of dry nitrogen. The solution was stirred at -70° for 0.17 hour, followed by 0.17 hour at 0° and then re-cooled to -70°. 4-Ethylpyrimidine (1.08 g) was added and the solution was stirred at -70° for 0.75 hour. A solution of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (2.23 g) in dry tetrahydrofuran (30 ml) was added over 0.17 hour. The solution was stirred at -70° for 1 hour and then acetic acid (1 ml) was added. The solution was allowed to reach room temperature and was then diluted with water. The mixture was extracted three times with ethyl acetate and the combined extracts were washed with water then dried (Na2SO4). The solvent was evaporated and the residue was chromatographed on silica gel. Initial elution with ethyl acetate/hexane (3:2) gave recovered ketone starting material. Further elution with ethyl acetate gave, after combination and evaporation of appropriate fractions, the title compound, diastereoisomeric pair A, (0.305 g), m.p. 114°-115.5° (from ether/hexane).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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